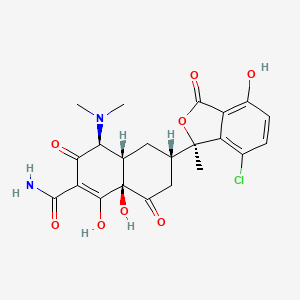

Isochlortetracycline, (1R)-

Description

Historical Context of Tetracycline (B611298) Discovery and Development

The era of tetracycline antibiotics commenced in the mid-1940s, marking a pivotal moment in the fight against bacterial infections. wikipedia.orgnih.gov These compounds, characterized by a four-ring ("tetra-") hydrocarbon nucleus, were found to be effective against a wide array of gram-positive and gram-negative bacteria. wikipedia.orgmdpi.com

The first member of this class to be discovered was chlortetracycline (B606653) (Aureomycin), isolated in 1945 by Benjamin Minge Duggar from the soil bacterium Streptomyces aureofaciens. wikipedia.orgwikipedia.org This discovery was followed by the isolation of oxytetracycline (B609801) (Terramycin) by researchers at Pfizer. wikipedia.orgnih.gov The parent compound, tetracycline, was synthesized in 1953 through the catalytic hydrogenation of chlortetracycline, a process that removed the chlorine atom. wikipedia.orgnih.gov This semi-synthetic derivative demonstrated improved pharmacological properties, including better solubility and higher potency. wikipedia.org

The initial discoveries spurred further research, leading to the development of second and third-generation tetracyclines with enhanced features. nih.govresearchgate.net These newer agents, such as doxycycline (B596269), minocycline, and the more recent tigecycline, were designed to have improved pharmacokinetic profiles and to overcome emerging bacterial resistance. nih.gov

| Compound | Year of Discovery/Introduction | Source |

|---|---|---|

| Chlortetracycline | 1945 | Natural Product (Streptomyces aureofaciens) |

| Oxytetracycline | c. 1950 | Natural Product (Streptomyces rimosus) |

| Tetracycline | 1953 | Semi-synthetic |

| Doxycycline | 1967 | Semi-synthetic |

| Minocycline | 1972 | Semi-synthetic |

Significance of Isochlortetracycline (B565029) as a Defined Transformation Product of Chlortetracycline

Isochlortetracycline is primarily recognized as an inactive degradation product of chlortetracycline. caymanchem.combioaustralis.comchemsrc.com Its formation is a key indicator of the chemical instability of chlortetracycline under certain conditions. Specifically, isochlortetracycline is formed from chlortetracycline under neutral to alkaline conditions. fao.orgoup.com This transformation is a base-catalyzed process. bioaustralis.com

The presence of isochlortetracycline is significant for several reasons:

Marker of Degradation: Its detection in pharmaceutical preparations or environmental samples signifies the degradation of the parent antibiotic, chlortetracycline. bioaustralis.com

Metabolic Studies: Isochlortetracycline has been identified as a metabolite of chlortetracycline in vivo. For instance, it has been detected in the urine and feces of animals administered chlortetracycline and in high concentrations in the egg yolks of chickens exposed to the antibiotic. caymanchem.comfao.org

Analytical Standard: Due to its defined relationship with chlortetracycline, isochlortetracycline serves as a crucial reference standard in chromatographic analyses aimed at quantifying chlortetracycline and its derivatives. caymanchem.com

Studies have shown that isochlortetracycline is one of the main hydrolytic products of chlortetracycline. nih.gov Its formation, along with another degradation product, 4-epi-chlortetracycline, is a primary pathway for the breakdown of chlortetracycline in aquatic environments. nih.gov

Stereochemical Considerations and Isomerism within the Tetracycline Class

The tetracycline molecule is characterized by a complex stereochemistry. uomustansiriyah.edu.iq The core structure consists of a linear fused tetracyclic nucleus with multiple chiral centers. wikipedia.org Specifically, carbon atoms 4, 4a, 5, 5a, 6, and 12a are potential stereocenters. uomustansiriyah.edu.iq This structural complexity gives rise to a number of possible isomers for each tetracycline derivative.

The stereochemical configuration is crucial for the biological activity of tetracyclines. mdpi.combiomedres.us For instance, the natural 4S isomer of the dimethylamino group at the C4 position is essential for optimal antibacterial activity. mdpi.combiomedres.us Epimerization at this position to the 4R isomer can lead to a significant decrease in activity, particularly against Gram-negative bacteria. nih.govbiomedres.us This epimerization can occur under various conditions, including in vivo metabolism and changes in pH. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Isochlortetracycline | 514-53-4 | C22H23ClN2O8 | 478.9 |

| Chlortetracycline | 57-62-5 | C22H23ClN2O8 | 478.9 |

| Oxytetracycline | 79-57-2 | C22H24N2O9 | 460.4 |

| Tetracycline | 60-54-8 | C22H24N2O8 | 444.4 |

| Doxycycline | 564-25-0 | C22H24N2O8 | 444.4 |

| Minocycline | 10118-90-8 | C23H27N3O7 | 457.5 |

| Tigecycline | 220620-09-7 | C29H39N5O8 | 585.6 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,6S,8aR)-6-[(1R)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21+,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCFZNSICAQKSV-CUJCIORFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601098715 | |

| Record name | (4S,4aS,6S,8aS)-6-[(1R)-7-Chloro-1,3-dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl]-4-(dimethylamino)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769895-23-0 | |

| Record name | Isochlortetracycline, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0769895230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S,4aS,6S,8aS)-6-[(1R)-7-Chloro-1,3-dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl]-4-(dimethylamino)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCHLORTETRACYCLINE, (1R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D60759UL8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Degradation Pathways of Isochlortetracycline

Abiotic Transformation Mechanisms

The non-biological transformation of chlortetracycline (B606653) into isochlortetracycline (B565029) and its further degradation are significantly driven by chemical and physical processes in the environment.

Hydrolytic Pathways and Product Characterization

The hydrolysis of chlortetracycline can lead to the formation of isochlortetracycline, particularly in alkaline environments. medchemexpress.combioaustralis.commdpi.com This transformation is a key pathway in the degradation of the parent antibiotic. scribd.com Studies have shown that in aqueous solutions, especially under basic pH conditions, chlortetracycline undergoes irreversible isomerization to form isochlortetracycline. researchgate.netresearchgate.net This process involves intramolecular reactions that alter the stereochemistry of the molecule. acs.org Further degradation of isochlortetracycline can then occur, leading to various other breakdown products. mdpi.com The characterization of these products is often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which helps in identifying the molecular structures of the resulting compounds. researchgate.netnih.gov Research has identified several hydrolytic products of tetracyclines, with isochlortetracycline being a major product for chlortetracycline. scribd.com

Photolytic Degradation and Photo-Transformation Products

Exposure to light, particularly sunlight, can induce the degradation of isochlortetracycline and its parent compound, chlortetracycline. mdpi.com The photolytic degradation of chlortetracycline is influenced by factors such as pH and the presence of other substances in the water. nih.govresearchgate.net The process can be accelerated in the presence of certain ions like Ca2+ and Fe3+ and is generally faster in alkaline conditions. mdpi.comnih.gov

The photolytic degradation of chlortetracycline can lead to a variety of photo-transformation products. These can include hydroxylated and N-demethylated/dedimethylated derivatives of an isochlortetracycline analog. nih.gov One of the identified pathways involves the photochemical dechlorination of chlortetracycline, resulting in the formation of tetracycline (B611298). nih.gov The toxicity of the solution can increase after photolysis, suggesting that the resulting photoproducts may pose a higher risk to aquatic organisms. nih.gov

Table 1: Factors Influencing Photolytic Degradation of Chlortetracycline

| Factor | Effect on Degradation | Reference |

|---|---|---|

| pH | Increased degradation at higher pH (6.0 to 9.0) | nih.gov |

| Cations (Ca2+, Fe3+) | Enhanced degradation | nih.gov |

| Cations (Mg2+, Mn2+, Zn2+) | Inhibited degradation | nih.gov |

| Fulvic Acid | Decreased degradation due to light screening | nih.gov |

Chemical Stability and pH Dependence in Transformation Processes

The stability of isochlortetracycline and its parent compound is highly dependent on pH. mdpi.comresearchgate.netresearchgate.net Chlortetracycline is known to be more stable in slightly acidic conditions. mdpi.com As the pH becomes alkaline (above 8), the transformation to isochlortetracycline becomes more prominent. mdpi.comresearchgate.net This pH-dependent transformation is a critical factor in its environmental persistence. researchgate.netscispace.com

Studies have shown that the degradation of chlortetracycline and its transformation products, including isochlortetracycline, is generally more rapid at higher pH values. nih.govresearchgate.net For instance, in alkaline gels, the concentration of chlortetracycline was observed to decrease significantly over time, indicating substantial degradation. mdpi.com The presence of certain ions, such as calcium and magnesium, found in soil interstitial water, can also affect the stability and half-life of these compounds compared to their stability in pure water. nih.gov

Biotic Transformation Mechanisms

Microorganisms, including bacteria and fungi, play a significant role in the transformation and degradation of chlortetracycline and, consequently, isochlortetracycline.

Microbial Biotransformation and Metabolic Pathways

The biotransformation of chlortetracycline in environments like manure can lead to an increase in the concentration of isochlortetracycline. nih.gov During anaerobic digestion of manure from medicated animals, the concentration of chlortetracycline was observed to decrease, while the concentration of isochlortetracycline increased. nih.gov This suggests that microbial activity contributes to the conversion of the parent drug into its isomer.

Fungal Degradation Processes (e.g., Paecilomyces sp.)

Fungi, such as those from the genus Aspergillus and Paecilomyces, have been shown to degrade chlortetracycline. acs.orgnih.gov A marine-derived fungus, Paecilomyces sp., has been observed to biotransform chlortetracycline into other compounds, including seco-cyclines. acs.orgresearchgate.net The mechanisms of this fungal transformation can involve intramolecular lactonization and cleavage of the C-11 to C-11a bond, which can be preceded by the formation of isochlortetracycline. acs.org

Another fungal species, Aspergillus sp. LS-1, isolated from activated sludge, has demonstrated high efficiency in degrading chlortetracycline, with temperature being a key influencing factor. nih.gov The degradation pathways proposed for this fungus involve ring-cleaving, which can lead to the mineralization of the antibiotic. nih.gov The ability of these fungi to transform chlortetracycline highlights a potential natural attenuation pathway for this class of antibiotics in the environment. acs.orgresearchgate.net

Algal-Mediated Degradation and Enhanced Biotransformation (e.g., Chlamydomonas reinhardtii)

The green alga Chlamydomonas reinhardtii has been identified as a significant contributor to the degradation and biotransformation of chlortetracycline (CTC) in aquatic environments. nih.govresearchgate.net Studies have demonstrated that the presence of this alga can substantially accelerate the breakdown of CTC into its derivatives, including isochlortetracycline (ICTC).

Research shows that C. reinhardtii can decrease the half-life of CTC from 10.35 hours to just 2.55 hours under controlled conditions. nih.gov The primary transformation products identified in this process are isochlortetracycline (ICTC) and 4-epi-iso-chlortetracycline (EICTC), along with other smaller degradation compounds. nih.govresearchgate.net The chlorophyll (B73375) within the algal cells is believed to act as a photosensitizer, catalyzing the degradation of CTC through photo-induced electron or energy transfer. nih.gov Furthermore, reactive oxygen species (ROS) generated by the algae also play a crucial role in this enhanced degradation process. nih.gov This biotransformation is significant as it can alleviate the toxic effects of the parent chlortetracycline on the algae itself. nih.gov Similar degradation of chlortetracycline into isochlortetracycline and epi-iso-chlortetracycline has also been observed in the presence of another algal species, Scenedesmus obliquus. aes.org.cn

Table 1: Effect of Chlamydomonas reinhardtii on Chlortetracycline (CTC) Degradation

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| CTC Half-life | Without C. reinhardtii | 10.35 hours | nih.gov |

| With C. reinhardtii | 2.55 hours | nih.gov |

| Main Products | With C. reinhardtii | Isochlortetracycline (ICTC), 4-epi-iso-chlortetracycline (EICTC) | nih.govresearchgate.net |

In Vivo Formation and Epimerization in Biological Systems

Isochlortetracycline is recognized as a product of in vivo metabolism of chlortetracycline in various animal species. caymanchem.comcaymanchem.com Its formation occurs alongside epimerization, a process where the spatial arrangement of atoms at one chiral center of a molecule is changed.

Studies have identified isochlortetracycline and its epimer, 4-epi-isochlortetracycline, as principal metabolites of chlortetracycline in hen's eggs, with high concentrations detected in the yolk. caymanchem.combioaustralis.com This suggests that significant metabolic conversion of the parent drug occurs within the chicken's biological system, with epimerization rates reported to exceed 50%. caymanchem.comcaymanchem.com

Similarly, in vivo formation of isochlortetracycline has been demonstrated in pigs. Research analyzing muscle samples from pigs treated with chlortetracycline identified 6-iso-chlortetracycline and 4-epi-6-iso-chlortetracycline as metabolites that were only present in the incurred tissues, not in standard solutions or spiked samples. nih.govresearchgate.netresearchgate.net This confirms that the conversion to these isomers occurs within the biological system. nih.govresearchgate.net The conversion to isochlortetracycline and its epimer is considered to happen predominantly in vivo. researchgate.net While small amounts of isochlortetracycline have been found in the excreta of rats and dogs, it is believed that chlortetracycline is not metabolized to a significant degree in these species and that some of the detected degradation products could be artifacts from the extraction process. fao.orgfao.org

Table 2: Identified In Vivo Metabolites of Chlortetracycline (CTC)

| Metabolite/Isomer | Biological System | Finding | Reference |

|---|---|---|---|

| Isochlortetracycline | Hens | Principal metabolite found in eggs. | bioaustralis.com |

| 4-epi-isochlortetracycline | Hens | Principal metabolite found in eggs. | bioaustralis.com |

| 6-iso-chlortetracycline | Pigs | Identified as a metabolite in muscle tissue. | nih.govresearchgate.net |

| 4-epi-6-iso-chlortetracycline | Pigs | Identified as a metabolite in muscle tissue. | nih.govresearchgate.net |

Enzymatic Reactions and Catalytic Degradation

The transformation of chlortetracycline to isochlortetracycline can be facilitated by enzymatic and catalytic processes. These reactions are crucial for understanding the fate of chlortetracycline in both natural and engineered environments.

Enzymatic oxidation is a known pathway for tetracycline degradation. mdpi.com While specific enzymatic reactions leading directly to isochlortetracycline are part of a complex network of transformations, enzymes like laccase have been shown to oxidize chlortetracycline and its isomers. researchgate.net Hydrolysis, often mediated by enzymes, is a primary biological transformation reaction for many compounds. nih.gov

Catalytic degradation using various materials has also been shown to promote the formation and subsequent breakdown of isochlortetracycline.

Manganese Dioxide (MnO₂): This naturally occurring mineral can accelerate the transformation of chlortetracycline. In the presence of MnO₂, approximately 40% of chlortetracycline was converted to isochlortetracycline and epi-iso-chlortetracycline in one study. acs.org

Nanoscale Zero-Valent Iron (nZVI): Biochar-supported nanoscale zero-valent iron (nZVI@BC) has been shown to not only adsorb chlortetracycline but also to promote its degradation into metabolites, including isochlortetracycline (ICTC) and epichlortetracycline (ECTC). scielo.br The catalytic properties of the material then enhance the degradation of these metabolites as well. scielo.br

Microwave-Induced Catalysis: A composite of iron oxide nanoparticles on carbon nanotubes (Fe₃O₄/CNTs) acts as an efficient catalyst for the degradation of chlortetracycline under microwave irradiation. core.ac.uk In this process, chlortetracycline transforms into isochlortetracycline. core.ac.uk

Table 3: Catalytic Systems for Chlortetracycline (CTC) Transformation

| Catalyst | Process | Key Transformation Products | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) * | Abiotic Transformation | Isochlortetracycline, epi-iso-chlortetracycline | acs.org |

| nZVI@BC | Catalytic Degradation | Epichlortetracycline (ECTC), Isochlortetracycline (ICTC) | scielo.br |

| Fe₃O₄/CNTs | Microwave-Induced Oxidation | Isochlortetracycline (ICTC) | core.ac.uk |

| Co-culture of bacteria | Biodegradation | Not specified to be ICTC, but high degradation of CTC | nih.gov |

Molecular Mechanisms and Biological Interactions

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis within the Tetracycline (B611298) Class

Tetracyclines represent a class of broad-spectrum antibiotics that primarily exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. drugbank.comnih.gov This inhibition is achieved through a specific interaction with the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. The prokaryotic ribosome consists of two subunits, the large 50S and the small 30S subunit. nih.govmdpi.com Tetracyclines specifically target the 30S ribosomal subunit. nih.govmdpi.commicrobeonline.com

The mechanism involves the reversible binding of the tetracycline molecule to the 30S subunit. drugbank.commicrobeonline.com This binding physically obstructs the A-site (aminoacyl-tRNA site) on the ribosome. mdpi.comembopress.org By occupying this critical site, tetracyclines prevent the incoming aminoacyl-tRNA (aa-tRNA) from binding to the mRNA-ribosome complex. drugbank.commdpi.com This blockage effectively halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis. nih.govmdpi.com When this process is stopped, the bacterium can no longer produce essential proteins, leading to an inability to grow or replicate. nih.gov

Detailed structural studies have revealed that tetracyclines bind to the 16S rRNA component of the 30S subunit, particularly interacting with nucleotides in helix 34. mdpi.com The binding is stabilized by the involvement of magnesium ions, which are crucial for the integrity of the antibiotic-ribosome interaction. mdpi.com While the primary mode of action is the inhibition of the elongation step of protein synthesis, some evidence also suggests that tetracyclines can interfere with the initiation phase of translation. frontiersin.org

Comparative Molecular Interactions with Bacterial Ribosomes and Other Biological Targets

The biological activity of tetracycline derivatives is highly dependent on their specific molecular structure. While clinically used tetracyclines like tetracycline, chlortetracycline (B606653), and doxycycline (B596269) are potent inhibitors of bacterial ribosome function, Isochlortetracycline (B565029), (1R)- displays a starkly different profile. nih.gov It is consistently identified in scientific literature as an inactive alkaline degradation product and metabolite of chlortetracycline. caymanchem.commedchemexpress.comscbt.com This lack of activity implies that the structural changes converting chlortetracycline to isochlortetracycline are detrimental to the specific molecular interactions required for binding to the bacterial 30S ribosomal subunit. ontosight.aibioaustralis.com

Research has categorized tetracycline analogs into two distinct classes based on their primary mode of action.

Class 1: Includes clinically effective tetracyclines that directly inhibit bacterial protein synthesis by binding to the ribosome. nih.gov

Class 2: Includes analogs such as chelocardin and anhydrotetracycline, which are poor inhibitors of in vitro protein synthesis. nih.gov Instead, these compounds rapidly inhibit the synthesis of DNA and RNA as well as protein in living cells, suggesting their primary target is not the ribosome but rather the cytoplasmic membrane. nih.govpsu.edu

This dichotomy highlights that not all molecules with a tetracycline backbone target the ribosome. The specific stereochemistry and functional groups of each analog determine its biological target and activity. Isochlortetracycline, (1R)-, being inactive, does not appear to effectively engage with the ribosome in the manner of Class 1 tetracyclines, nor is it reported to have the alternative membrane-disrupting activity of Class 2 analogs.

| Class | Primary Target | Mechanism | Example Compounds |

|---|---|---|---|

| Class 1 | Bacterial Ribosome (30S Subunit) | Inhibition of protein synthesis by blocking aa-tRNA binding. nih.gov | Tetracycline, Chlortetracycline, Doxycycline, Minocycline nih.gov |

| Class 2 | Cytoplasmic Membrane | Inhibition of DNA, RNA, and protein synthesis. nih.gov | Chelocardin, Anhydrotetracycline, 6-Thiatetracycline nih.gov |

| Inactive Product | N/A (Lacks significant biological target) | Considered biologically inactive. caymanchem.commedchemexpress.comscbt.com | Isochlortetracycline caymanchem.commedchemexpress.comscbt.com |

DNA Binding Specificity and Molecular Interactions (e.g., CpG base sequence specificity)

Currently, there is no scientific literature available that describes specific DNA binding by Isochlortetracycline, (1R)-. Studies on the molecular interactions of tetracycline-class compounds focus overwhelmingly on their binding to the bacterial ribosome as their primary mechanism of antibiotic action. While some small molecules and other classes of antibiotics are known to interact with DNA, often at specific sequences like CpG islands, this has not been reported for Isochlortetracycline, (1R)-. Research into the direct molecular interactions of this specific compound with DNA is absent from current scientific databases.

Investigation into Potential Residual Bioactivity of Transformation Products

Isochlortetracycline, (1R)- is itself a principal transformation product, or metabolite, of chlortetracycline. caymanchem.comwikipedia.org It is formed through a base-catalyzed degradation of the parent antibiotic. bioaustralis.com Multiple sources explicitly describe Isochlortetracycline as an "inactive" metabolite or degradation product. caymanchem.commedchemexpress.comscbt.com This indicates that the transformation process from chlortetracycline results in a substantial or complete loss of the antibacterial bioactivity associated with the parent compound.

The conversion of chlortetracycline to isochlortetracycline and its epimer, epi-iso-chlortetracycline, is a significant metabolic pathway. researchgate.net Studies have noted that these major transformation products are expected to possess reduced biological activity. researchgate.net The lack of bioactivity in isochlortetracycline is a critical factor in the analysis of antibiotic residues, as its presence confirms the prior existence of chlortetracycline but does not necessarily imply ongoing antibiotic pressure. caymanchem.combioaustralis.com While some antibiotic transformation products can retain or even have altered toxicity, the available evidence points to Isochlortetracycline, (1R)- being a product of detoxification or inactivation. nih.govacs.org

| Compound | Classification | Reported Bioactivity | Source |

|---|---|---|---|

| Chlortetracycline | Parent Antibiotic | Active, inhibits bacterial protein synthesis. nih.gov | nih.gov |

| Isochlortetracycline, (1R)- | Transformation Product / Metabolite | Inactive. caymanchem.commedchemexpress.comscbt.com | caymanchem.commedchemexpress.comscbt.com |

Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Identification

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of Isochlortetracycline (B565029). Due to its isomeric nature with other Chlortetracycline-related compounds, achieving efficient chromatographic separation is paramount for accurate identification and quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of Isochlortetracycline. The method's high sensitivity and selectivity make it ideal for detecting trace levels of the compound in complex samples such as animal-derived food products and environmental samples. fda.govnih.gov Isochlortetracycline, being an isobaric compound with its parent drug Chlortetracycline (B606653) and other isomers like 4-Epichlortetracycline, cannot be distinguished by mass alone. fda.govmdpi.com Therefore, the chromatographic separation step is critical.

Researchers have developed LC-MS/MS methods capable of simultaneously determining multiple tetracyclines and their degradation products. nih.gov These methods often involve a liquid extraction followed by solid-phase extraction (SPE) for sample clean-up. nih.govorientjchem.org The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. fda.govorientjchem.org

A study focusing on the simultaneous determination of various forms of tetracyclines highlighted the challenges posed by isomers and tautomers. An LC-MS/MS method was developed to detect and distinguish different forms of Chlortetracycline, including Isochlortetracycline, which can form at higher pH levels. fda.gov The optimization of chromatographic conditions is essential to separate these closely related compounds. fda.gov

Table 1: LC-MS/MS Parameters for Tetracycline (B611298) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| LC System | Shimadzu Prominence LC | fda.gov |

| Mass Spectrometer | Sciex 4000 qTrap | fda.gov |

| Column | Waters Acquity HHS T3 (100 x 2.1 mm, 2.6 μm) | fda.gov |

| Mobile Phase | A: Water with 5% MeOH and 0.1% formic acid B: MeOH and 0.1% formic acid | fda.gov |

| Oven Temperature | 40 °C | fda.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | fda.govorientjchem.org |

The development of Ultra-High Performance Liquid Chromatography (UHPLC) has offered significant advantages for the analysis of Isochlortetracycline, including shorter analysis times and improved resolution. A UHPLC-MS/MS method was specifically developed to simultaneously measure Chlortetracycline, epi-chlortetracycline, and Isochlortetracycline in swine manure. nih.gov This method utilized a simple sample preparation technique involving extraction, dilution, centrifugation, and ultrafiltration. nih.gov

The key advantage of this UHPLC-MS/MS method was its speed; a solvent gradient resolved the compounds in just 3.5 minutes, with an additional 1.5 minutes for re-equilibration, enabling high-throughput analysis. nih.gov The method demonstrated a low detection limit for Isochlortetracycline (ICTC) at 7.3 pg/μL and a linear calibration curve from 1 to 10,000 pg/μL. nih.gov This method was successfully applied to study the degradation of Chlortetracycline and the corresponding formation of Isochlortetracycline over time at different temperatures (22 °C, 38 °C, and 55 °C), showing that the concentration of the microbiologically inactive Isochlortetracycline increased during incubation. nih.gov

Table 2: Performance of a UHPLC-MS/MS Method for Isochlortetracycline (ICTC)

| Parameter | Value | Reference |

|---|---|---|

| Analysis Time | 3.5 min run + 1.5 min re-equilibration | nih.gov |

| Method Detection Limit (MDL) | 7.3 pg/μL | nih.gov |

| Calibration Curve Linearity | 1 to 10,000 pg/μL | nih.gov |

Advanced Spectroscopic Characterization in Research Settings

Beyond chromatography, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of Isochlortetracycline, distinguishing it from other closely related isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, including antibiotics, in solution. springernature.com It provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For a compound like Isochlortetracycline, NMR would be critical in confirming the structural rearrangement compared to Chlortetracycline, particularly the changes in the C ring that define it as an "iso" form.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-Q-TOF-MS), provides highly accurate mass measurements, which can help determine the elemental composition of a molecule. In the context of Chlortetracycline and its isomers, a study utilized LC-Q-TOF-MS to investigate the fragmentation patterns of six different isobaric forms, including 6-iso-chlortetracycline. nih.gov This fragmentation study, combined with chromatographic data, helped to support the identification of these different forms in various samples. nih.gov The precise mass measurements from HRMS combined with the structural connectivity information from NMR provide a comprehensive and definitive structural analysis.

Application of Isochlortetracycline as a Reference Standard in Research

In analytical chemistry, well-characterized reference standards are essential for the accurate identification and quantification of analytes. nih.gov Isochlortetracycline, as a known and significant degradation product of Chlortetracycline, serves as a critical reference standard in analytical methods developed for food safety, veterinary medicine, and environmental monitoring. fda.govnih.gov

The availability of a pure Isochlortetracycline standard allows laboratories to:

Confirm compound identity: By comparing the retention time and mass spectral data of a peak in a sample to that of the certified reference standard, analysts can confidently identify Isochlortetracycline. nih.gov

Enable accurate quantification: A reference standard of known purity and concentration is necessary to create calibration curves for quantifying the amount of Isochlortetracycline in unknown samples. nih.gov

Validate analytical methods: Method validation, including the determination of parameters like linearity, accuracy, precision, and limits of detection and quantification, requires the use of a reliable reference standard. sciendo.com

For instance, in the development of the UHPLC-MS/MS method to measure Chlortetracycline degradation, a standard of Isochlortetracycline was necessary to establish its specific retention time, optimize MS/MS transitions, and create the calibration curve for its quantification. nih.gov The presence of Isochlortetracycline and other related substances in samples makes the use of individual standards for each compound crucial to avoid inaccurate results. fda.gov

Method Validation and Standardization for Environmental and Biological Research

The reliable detection and quantification of Isochlortetracycline, (1R)-, a stereoisomer and metabolite of Chlortetracycline, in complex environmental and biological matrices, is fundamentally dependent on rigorous analytical method validation and standardization. This process ensures that the data generated are accurate, reproducible, and comparable across different studies and laboratories. The validation process involves assessing a range of performance characteristics to demonstrate that a method is suitable for its intended purpose 3m.comwoah.org.

Key parameters evaluated during method validation for Isochlortetracycline include specificity, linearity, sensitivity, accuracy, precision, and stability 3m.comwoah.orgnih.gov.

Specificity and Selectivity : This is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample, such as parent compounds (Chlortetracycline), other isomers (e.g., 4-epi-chlortetracycline), and endogenous matrix components 3m.comnih.gov. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS), are preferred for their high selectivity nih.govnih.gov. The method must demonstrate no significant interference at the retention time of Isochlortetracycline.

Linearity : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated over a specified range, and a linear relationship is typically confirmed when the coefficient of determination (R²) is greater than 0.99 nih.govmdpi.com.

Sensitivity (LOD and LOQ) : The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy woah.org. These values are crucial for trace-level analysis in environmental monitoring. For tetracyclines in various matrices, LOQs can range from µg/kg to ng/L levels, depending on the sample type and instrumentation mdpi.comuchile.clresearchgate.net.

Accuracy and Recovery : Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is detected (% recovery) indicates the accuracy of the extraction and analytical procedure 3m.comwoah.org. Acceptable recovery is typically within the 70-120% range mdpi.com.

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision) 3m.comnih.gov. An RSD of less than 15-20% is generally considered acceptable researchgate.netnih.gov.

Matrix Effects : Biological and environmental samples contain complex mixtures of substances that can interfere with the ionization of the target analyte in MS-based methods, leading to signal suppression or enhancement nih.govnih.govresearchgate.netchromatographyonline.com. These matrix effects can compromise the accuracy and reproducibility of the results researchgate.net. Strategies to mitigate these effects include thorough sample clean-up, the use of matrix-matched calibration standards, or the use of stable isotope-labeled internal standards nih.gov.

Stability : The stability of Isochlortetracycline in the sample matrix must be evaluated under specific storage and handling conditions to ensure that the concentration does not change from the time of collection to the time of analysis 3m.comwoah.org.

Standardization, often achieved through the use of certified reference materials (CRMs), is critical for ensuring the comparability and traceability of measurement results over time and between different laboratories sigmaaldrich.comwho.intmdpi.com. For tetracyclines, pharmaceutical secondary standards are available and serve as certified reference materials for quality control applications sigmaaldrich.com.

Validation Parameters in Environmental Matrices

The analysis of Isochlortetracycline in environmental samples like water, soil, and sediment presents challenges due to low concentrations and complex matrix compositions nih.govnih.gov. Method validation must be robust to account for these factors.

| Parameter | Typical Acceptance Criteria | Matrix Examples | Common Analytical Technique | Reference |

|---|---|---|---|---|

| Linearity (R²) | > 0.99 | Wastewater, Surface Water, Groundwater | UFLC-MS/MS | nih.gov |

| LOD | 0.035 - 50 ng/L | Water Bodies | UHPLC-MS/MS | mdpi.com |

| LOQ | 3.1 - 48.7 ng/L | River Water | GC-MS/MS | researchgate.net |

| Accuracy (Recovery %) | 70 - 130% | Water Bodies | UHPLC-MS/MS | mdpi.com |

| Precision (RSD %) | < 20% | Water Bodies | UHPLC-MS/MS | mdpi.com |

| Matrix Effect | Characterized and minimized | Soil, Groundwater | LC-MS/MS | nih.govresearchgate.net |

Validation Parameters in Biological Matrices

In biological research, Isochlortetracycline may be quantified in tissues, plasma, urine, or milk nih.gov. The high protein and fat content in these matrices necessitates extensive sample preparation and validation to ensure analytical reliability uchile.cl.

| Parameter | Typical Acceptance Criteria | Matrix Examples | Common Analytical Technique | Reference |

|---|---|---|---|---|

| Linearity (R²) | > 0.99 | Plasma, Seminal Plasma, Urine | LC-MS/MS | nih.gov |

| LOD | 20 µg/kg | Feathers, Muscle, Liver | HPLC-MS/MS | uchile.cl |

| LOQ | 0.02 µg/mL (plasma); 0.2 µg/mL (urine) | Plasma, Urine | LC-MS/MS | nih.gov |

| Accuracy (Bias %) | Within ±15% | Plasma, Seminal Plasma, Urine | LC-MS/MS | nih.gov |

| Precision (CV %) | < 15% | Plasma, Seminal Plasma, Urine | LC-MS/MS | nih.gov |

| Recovery % | 92 - 108% | Feathers, Muscle, Liver | HPLC-MS/MS | uchile.cl |

The validation of analytical methods according to established guidelines is a prerequisite for generating reliable scientific data and for regulatory monitoring of Isochlortetracycline residues in environmental and biological systems woah.orgchromatographyonline.com.

Environmental Occurrence and Fate in Research Contexts

Prevalence and Distribution in Aquatic Environments

Isochlortetracycline (B565029), (1R)-, a transformation product of the widely used antibiotic chlortetracycline (B606653), is of growing concern due to its presence and persistence in aquatic ecosystems. As a result of the incomplete metabolism of the parent compound in humans and animals, both chlortetracycline and its metabolites, including isochlortetracycline, are continuously introduced into the environment through wastewater and agricultural runoff. nih.govnih.gov

Studies have documented the presence of isochlortetracycline in various aquatic compartments, including surface water, groundwater, and wastewater treatment plant (WWTP) effluents. In a study of three municipal WWTPs in Guangzhou, China, isochlortetracycline was detected in sludge with a mean concentration of 19.8 ng/g. researchgate.net The concentrations of tetracycline (B611298) antibiotics in aquatic environments can range from less than 1 ng/L to over 100 μg/L. nih.gov While many WWTPs are not specifically designed to eliminate such micropollutants, some removal of tetracyclines and their transformation products does occur, primarily through sludge adsorption. researchgate.netresearchgate.net

The distribution of isochlortetracycline in aquatic systems is influenced by factors such as water chemistry and the presence of sediments. Tetracyclines, in general, are known to have high distribution coefficients in soils and are often considered immobile. semanticscholar.org However, their continuous introduction into aquatic environments from various sources remains a significant issue. researchgate.netcsbsju.edu The presence of these compounds, even at trace concentrations, poses a potential threat to aquatic ecosystems and human health due to the risk of promoting antibiotic resistance. mdpi.comnih.gov

Table 1: Detection of Isochlortetracycline and Related Compounds in Aquatic Environments

| Compound | Matrix | Concentration Range | Location | Reference |

|---|---|---|---|---|

| Isochlortetracycline | Wastewater Treatment Plant Sludge | Mean of 19.8 ng/g | Guangzhou, China | researchgate.net |

| Tetracyclines (general) | Surface Water, Groundwater, Wastewater | <1 ng/L - 100 μg/L | Various | nih.gov |

Presence in Soil and Agricultural Systems (e.g., manure-fertilized soil)

The application of animal manure as fertilizer is a primary pathway for the introduction of isochlortetracycline and its parent compound, chlortetracycline, into terrestrial environments. uludag.edu.trumn.edu Chlortetracycline is extensively used in veterinary medicine for both therapeutic and growth-promoting purposes. sare.org A significant portion of the administered antibiotic is excreted in animal waste, leading to its presence in manure. nih.govnih.gov

When manure containing chlortetracycline is applied to agricultural fields, the antibiotic and its degradation products, such as isochlortetracycline, can accumulate in the soil. nih.gov Research has shown that tetracyclines can persist in soil for extended periods, with some studies detecting them for months to years after manure application. nih.govfao.org The concentration of tetracyclines in agricultural soils can vary widely, with reported values ranging from 0.019 mg/kg to 0.307 mg/kg. uludag.edu.tr

The persistence of these compounds in soil raises concerns about their potential uptake by crops. umn.eduiaea.org Studies have demonstrated that some plants can absorb chlortetracycline from manured soil, with concentrations in plant tissues ranging from 2 to 17 ng/g of fresh weight. umn.edu The degradation of chlortetracycline in soil is influenced by various factors, including temperature, moisture content, and microbial activity. researchgate.net Runoff from manure-treated soils can also contribute to the transport of these compounds into nearby aquatic environments. nih.gov

Table 2: Concentrations of Chlortetracycline and its Metabolites in Agricultural Systems

| Compound | Matrix | Concentration Range | Reference |

|---|---|---|---|

| Tetracyclines | Agricultural Soil | 0.019 mg/kg - 0.144 mg/kg | uludag.edu.tr |

| Chlortetracycline | Plant Tissues (from manured soil) | 2 - 17 ng/g (fresh weight) | umn.edu |

| Chlortetracycline | Manure-amended soil | Initial concentrations can decline to <50% in 3 weeks | fao.org |

Detection in Biological Samples as a Biomarker of Exposure or Metabolism (e.g., Avian Eggs, Animal Tissues)

Isochlortetracycline has been identified as a significant metabolite of chlortetracycline in biological samples, serving as a biomarker of exposure and metabolism. In the poultry industry, where chlortetracycline is used, its residues and metabolites can be found in products intended for human consumption, such as eggs. nih.gov

Research has shown that isochlortetracycline, along with its epimer, 4-epi-iso-chlortetracycline, are major metabolites of chlortetracycline found in hen's eggs. nih.gov The presence of these metabolites is noteworthy because they can contribute to the total amount of chlortetracycline-related residues in eggs, which in some cases can exceed established maximum residue limits. nih.gov The total concentration of all measured forms of chlortetracycline in eggs has been reported to range from 170 to 820 micrograms/kg. nih.gov

In addition to avian eggs, isochlortetracycline and its related compounds have been identified in the muscle tissue of pigs treated with chlortetracycline. nih.gov This indicates that the metabolism of chlortetracycline to isochlortetracycline occurs in vivo in different animal species. nih.gov The detection and quantification of these metabolites are crucial for monitoring compliance with food safety regulations and for understanding the metabolic fate of veterinary drugs in food-producing animals. tandfonline.comnih.gov

Table 3: Detection of Isochlortetracycline as a Biomarker in Biological Samples

| Compound | Biological Matrix | Significance | Concentration Range (Total CTC forms) | Reference |

|---|---|---|---|---|

| Isochlortetracycline and 4-epi-iso-chlortetracycline | Hen's Eggs | Major metabolites of chlortetracycline | 170 - 820 µg/kg | nih.gov |

| 6-iso-chlortetracycline and 4-epi-6-iso-chlortetracycline | Pig Muscle Tissue | Metabolites of chlortetracycline and 4-epi-chlortetracycline | Not specified | nih.gov |

Persistence and Transport Mechanisms in Environmental Compartments

The persistence and transport of isochlortetracycline in the environment are closely linked to the fate of its parent compound, chlortetracycline. Once released into aquatic and terrestrial systems, these compounds are subject to various transport and degradation processes. nih.govtandfonline.com

In aquatic environments, the degradation of chlortetracycline can lead to the formation of isochlortetracycline. nih.govtandfonline.com The persistence of these compounds is influenced by their partitioning between the water and sediment phases. Studies have shown that adsorbed forms of chlortetracycline are more persistent, with half-lives that can extend to hundreds of days in both water and sediment. nih.govtandfonline.com The free dissolved forms, however, have much shorter lifetimes of around 4-5 days. nih.gov Isochlortetracycline, once formed, can undergo further microbial mineralization. nih.govtandfonline.com

The transport of these compounds is largely dictated by their sorption characteristics. Tetracyclines, including chlortetracycline and its isomers, tend to adsorb strongly to soil and sediment particles, which can limit their mobility in the environment. semanticscholar.orgfao.org However, runoff from agricultural lands where manure has been applied can serve as a significant transport mechanism, moving these compounds from soils to surface waters. nih.gov The continuous input of these antibiotics from various sources contributes to their status as persistent pollutants in the environment. nih.govsemanticscholar.org

Table 4: Persistence of Chlortetracycline and its Metabolites in Environmental Compartments

| Compound Form | Environmental Compartment | Half-life / Lifetime | Reference |

|---|---|---|---|

| Adsorbed Chlortetracycline | Water Phase | 20.3 - 204.1 days | nih.govtandfonline.com |

| Adsorbed Chlortetracycline | Sediment Phase | 19.8 - 215.1 days | nih.govtandfonline.com |

| Free Dissolved Chlortetracycline | Water Phase | 5.01 days | nih.gov |

| Free Dissolved Chlortetracycline | Sediment Phase | 3.7 days | nih.gov |

Assessment of Transformation Products in Environmental Monitoring Programs

The assessment of transformation products, such as isochlortetracycline, is becoming an increasingly important aspect of environmental monitoring programs. nih.govuniroma1.ituniroma1.it Monitoring only the parent antibiotic compounds can lead to an underestimation of the total environmental burden and potential risks associated with antibiotic residues. researchgate.net Transformation products can sometimes be as or even more persistent and toxic than the original compound. uniroma1.ituniroma1.it

The formation of isochlortetracycline from chlortetracycline can occur under various environmental conditions, including changes in pH. tandfonline.com In addition to isomerization, other transformation pathways for tetracyclines in the environment include photodegradation and biodegradation. nih.gov For instance, in manure, chlortetracycline can be transformed into products like seco-cycline A, derived from its isomeric form, isochlortetracycline. nih.gov

The inclusion of major transformation products in monitoring efforts provides a more comprehensive picture of the fate and impact of antibiotics in the environment. researchgate.net Advanced analytical techniques, such as liquid chromatography-mass spectrometry, are essential for the identification and quantification of these transformation products in complex environmental matrices like water, soil, and biological tissues. nih.govtandfonline.com This allows for a more accurate assessment of the potential ecological risks and helps in developing more effective strategies for managing antibiotic contamination. researchgate.net

Contribution to Antibiotic Resistance Research

Influence on Mechanisms of Bacterial Resistance Associated with Tetracycline (B611298) Exposure

Exposure to tetracycline antibiotics, including chlortetracycline (B606653) and its transformation products like isochlortetracycline (B565029), is a significant driver in the selection and proliferation of resistant bacteria. The primary mechanisms of bacterial resistance to tetracyclines are well-documented and include active efflux of the drug from the bacterial cell and protection of the bacterial ribosome. researchgate.netnih.govnih.gov

Tetracycline Efflux: This is one of the most common resistance mechanisms. Bacteria acquire genes, such as tet(A), tet(B), tet(C), tet(D), and tet(G), which encode for membrane-associated proteins that actively pump tetracycline antibiotics out of the cell. nih.govresearchgate.netnih.gov This prevents the antibiotic from reaching its target—the ribosome—at a concentration high enough to inhibit protein synthesis. Many of these efflux pump genes are found on mobile genetic elements like plasmids, facilitating their spread among different bacterial populations. researchgate.netresearchgate.net

Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), encoded by genes like tet(M) and tet(O). nih.govnih.govresearchgate.net These proteins bind to the bacterial ribosome and cause a conformational change that allows protein synthesis to continue, even in the presence of the tetracycline molecule. researchgate.net Like efflux genes, RPP genes are frequently located on self-transmissible chromosomal elements known as conjugative transposons, contributing to their wide dissemination. researchgate.netnih.gov

Enzymatic Inactivation: A third, less common mechanism is the enzymatic modification and inactivation of the tetracycline molecule itself. researchgate.netnih.gov

The constant presence of tetracyclines in the environment, even at sub-inhibitory concentrations, can provide a selective advantage to bacteria harboring these resistance genes, leading to their increased prevalence in microbial communities. nih.gov

Table 1: Major Mechanisms of Bacterial Resistance to Tetracyclines

| Mechanism | Associated Genes (Examples) | Description |

|---|---|---|

| Efflux Pumps | tet(A), tet(B), tet(C), tet(G), tet(K), tet(L) |

Membrane proteins actively export the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target. researchgate.netnih.gov |

| Ribosomal Protection | tet(M), tet(O), tet(Q), tet(S), tet(W) |

Cytoplasmic proteins bind to the ribosome, dislodging the antibiotic and allowing protein synthesis to proceed. nih.govalliedacademies.org |

| Enzymatic Inactivation | tet(X) |

Enzymes chemically modify the tetracycline molecule, rendering it inactive. researchgate.net |

Genetic Determinants and Horizontal Gene Transfer in Relation to Tetracycline Degradation

The genetic basis for tetracycline resistance is diverse, with numerous distinct resistance genes (tet and otr) identified. frontiersin.org These genes are often located on mobile genetic elements (MGEs), including plasmids and conjugative transposons, which are key drivers in the spread of antibiotic resistance via horizontal gene transfer (HGT). nih.govmdpi.com HGT allows for the rapid dissemination of resistance determinants between different bacterial species and genera, a process that can be accelerated by the selective pressure exerted by antibiotics in the environment. mdpi.comasabe.org

The degradation of parent compounds like chlortetracycline into products such as isochlortetracycline is a component of the environmental lifecycle of these antibiotics. While the degradation process can reduce the antimicrobial activity of the parent compound, the presence of even low levels of tetracyclines has been shown to promote HGT. asm.orgmdpi.com Studies have demonstrated that subinhibitory concentrations of tetracycline can increase the frequency of plasmid-mediated conjugative transfer of resistance genes. mdpi.comnih.gov This is a critical finding, as it suggests that the environmental reservoirs of tetracycline derivatives, including isochlortetracycline, may contribute to the mobilization and spread of resistance genes even if they possess lower biological activity than the parent antibiotic. nih.gov Furthermore, the transfer of some conjugative transposons carrying tetracycline resistance genes is actively stimulated by pre-exposure to tetracycline, creating a feedback loop that enhances both selection and dissemination of resistance. researchgate.netnih.gov

Evaluation of Resistance Risk Associated with Transformation Products

The transformation of chlortetracycline into isochlortetracycline is a known process that can occur under varying environmental conditions, such as changes in pH. nih.govobrnutafaza.hr Isochlortetracycline is considered a microbiologically inactive isomer. researchgate.net However, the evaluation of resistance risk associated with such transformation products is an area of growing concern and complexity.

Current environmental risk assessment (ERA) frameworks may not fully account for the potential impact of these degradation products. nih.govwhiterose.ac.uk While transformation can lead to compounds with reduced antibacterial potency, several key risks remain:

Contribution to Selective Pressure: The mixture of parent compounds and their various transformation products in the environment creates a complex chemical landscape. Even if isochlortetracycline itself is less active, its presence occurs alongside the parent chlortetracycline, which does exert selective pressure.

Potential for Reversion: Some transformation processes, like epimerization, are reversible, meaning inactive products can potentially revert to their active forms under different environmental conditions. researchgate.netnih.gov

Incomplete Data: There is a recognized need for more comprehensive studies on the biological activity and potential for resistance selection of the full suite of antibiotic transformation products found in the environment. nih.gov

Preliminary toxicity evaluations have suggested that some hydrolysis products of tetracyclines could have higher predicted toxicity than their parent compounds, highlighting the importance of including these derivatives in environmental monitoring and risk assessments. nih.gov Therefore, while isochlortetracycline may be less potent, its role in the broader environmental resistome cannot be dismissed without further investigation. nih.govresearchgate.net

Molecular Epidemiology of Resistance Genes in Environmental Settings

The study of the molecular epidemiology of tetracycline resistance genes provides crucial insights into their prevalence and dissemination in the environment. Widespread use of tetracyclines in agriculture, particularly in livestock operations, has been linked to the contamination of surrounding environments, such as soil and groundwater, with both antibiotic residues and resistance genes. nih.gov

Environmental surveillance studies have successfully used molecular techniques like PCR to detect and quantify a wide array of tet genes in environmental samples. For instance, research conducted over a three-year period in groundwater near swine production facilities continuously detected seven different tetracycline resistance genes, including tet(M), tet(O), tet(Q), and tet(W). asm.orgusgs.gov The concentration and frequency of these genes were often elevated in areas downstream from waste lagoons, and sequence analysis confirmed that the resistance genes in the impacted groundwater were nearly identical to those found in the lagoons. usgs.gov

These findings demonstrate a direct link between agricultural antibiotic use and the contamination of the local environment with a diverse pool of resistance genes. nih.gov This environmental reservoir of tet genes poses a significant risk, as these genes can be acquired by indigenous soil and water bacteria, and potentially transferred to human pathogens. asabe.orgnih.gov The presence of chlortetracycline and its derivatives like isochlortetracycline in these settings is a key part of the ecological context that drives the persistence and spread of these resistance determinants.

Table 2: Findings from Environmental Surveillance of Tetracycline Resistance Genes

| Environment | Key Findings | Detected Genes (Examples) | Reference |

|---|---|---|---|

| Groundwater near Swine Farms | Continuous detection of multiple tet genes over a 3-year period, with higher concentrations down-gradient of waste lagoons. |

tet(M), tet(O), tet(Q), tet(W), tet(C), tet(H), tet(Z) |

asm.orgusgs.gov |

| Swine Waste Lagoons | All eight classes of ribosomal protection tet genes were detected in lagoon water samples. |

tet(O), tet(Q), tet(W), tet(M), tetB(P), tet(S), tet(T), otrA |

nih.gov |

| Aquaculture Environments | High prevalence of tet genes in bacteria isolated from fish farms, often linked to prophylactic antibiotic use. |

tet(A), tet(M), tet(S) |

nih.gov |

| Rural Watersheds (Human & Animal Impact) | High prevalence of plasmid-associated tet genes in E. coli from environmental, animal, and human samples. |

tet(A), tet(B) |

nih.gov |

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Approaches for Comprehensive Profiling of Tetracycline (B611298) Degradomes

The accurate assessment of tetracycline antibiotics and their transformation products in various environmental and biological matrices necessitates the development of highly sensitive and specific analytical methods. The complexity of these matrices, which include wastewater, manure, and biological tissues, presents a significant challenge due to the presence of interfering substances.

Initially, methods such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection were employed. nih.gov However, to achieve lower detection limits and handle complex samples, more advanced techniques have become essential. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the gold standard. nih.govfda.gov This method offers superior resolution, allowing for the separation of isobars—compounds with the same mass but different structures, such as epimers and isomers of chlortetracycline (B606653). fda.govmdpi.com

The power of UHPLC-MS/MS lies in its ability to simultaneously measure the parent compound, Chlortetracycline (CTC), alongside its key transformation products like epi-chlortetracycline and Isochlortetracycline (B565029) (ICTC). nih.gov By optimizing chromatographic conditions, researchers can resolve these structurally similar compounds in a short timeframe, enabling high-throughput analysis. nih.govfda.gov The use of specific multiple reaction monitoring (MRM) transitions in the mass spectrometer provides analyte confirmation and a wide dynamic range for quantification. nih.gov

Recent approaches also incorporate high-resolution mass spectrometry (HRMS), which, combined with integrated screening strategies, can identify a broad spectrum of known and previously unknown transformation products in what is known as the "tetracycline degradome". nih.gov

Table 1: Analytical Techniques for Tetracycline Degradome Profiling

| Technique | Abbreviation | Key Advantages | Application Example |

|---|---|---|---|

| High-Performance Liquid Chromatography with UV-Vis/Fluorescence Detection | HPLC-UV/FL | Cost-effective, reliable for simpler matrices. | Detection of tetracyclines in honey. nih.gov |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UHPLC-MS/MS | High sensitivity, specificity, and throughput; resolves isobars. | Simultaneous measurement of CTC, epi-chlortetracycline, and ICTC in swine manure. nih.gov |

| Liquid Chromatography-High Resolution Mass Spectrometry | LC-HRMS | Enables identification of unknown transformation products; comprehensive profiling. | Screening for antibiotics and their transformation products in river water. nih.gov |

Elucidating the Complete Biotransformation Network of Chlortetracycline to Isochlortetracycline and Other Metabolites

Understanding the pathways through which Chlortetracycline (CTC) transforms into Isochlortetracycline (ICTC) and other metabolites is critical for predicting its environmental fate. Research has shown that the formation of ICTC is a significant degradation pathway for CTC. This transformation is not limited to a single mechanism but involves a network of reactions influenced by environmental conditions.

Isomerization is a key process where CTC converts to the more stable ICTC, particularly under neutral to alkaline pH conditions. nih.gov This reaction can be promoted by interactions with surfaces like aluminum oxide. In addition to isomerization, epimerization at the C4 position is another primary transformation, leading to compounds such as 4-epi-chlortetracycline and 4-epi-isochlortetracycline.

Studies in various matrices have revealed a complex network of metabolites. In swine manure, for instance, the concentration of the microbiologically inactive ICTC increases over time as CTC degrades, with the rate being highly dependent on temperature. nih.gov In the presence of manganese oxide, CTC degradation becomes even more complex, yielding a variety of products through isomerization, N-demethylation, and other oxidative reactions. osti.gov Abiotic degradation in manure can also lead to the formation of other products, such as seco-cyclines derived from ICTC. nih.gov

The biotransformation of CTC can also be driven by specific microorganisms. While some bacteria have been identified that can degrade tetracyclines, the precise enzymatic systems responsible for the conversion of CTC to ICTC are an active area of research. nih.gov

Table 2: Major Identified Transformation Products of Chlortetracycline

| Transformation Product | Formation Pathway | Significance |

|---|---|---|

| Isochlortetracycline (ICTC) | Isomerization | A major, microbiologically inactive degradation product, often more stable than the parent compound. nih.gov |

| 4-epi-chlortetracycline | Epimerization | A common transformation product formed in aqueous solutions. |

| 4-epi-isochlortetracycline | Epimerization of ICTC | Indicates further transformation after the initial isomerization. |

| seco-cycline derivatives | Abiotic degradation of isoCTC | Identified in manure, indicating complex abiotic transformation pathways. nih.gov |

Exploring Non-Antimicrobial Biological Activities of Isochlortetracycline as Research Probes

While Isochlortetracycline is considered microbiologically inactive, the broader tetracycline class of molecules possesses a range of biological activities independent of their antibiotic properties. nih.govnih.gov These non-antimicrobial actions have opened up new avenues for therapeutic research, and ICTC could serve as a valuable tool in these investigations. nih.govnih.gov

Tetracyclines, including semi-synthetic versions like doxycycline (B596269) and minocycline, are known to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and diseases like periodontitis. nih.govnih.govbiomedres.us They also exhibit anti-inflammatory effects and can act as scavengers of reactive oxygen species (ROS). nih.govresearchgate.net These properties are attributed to the core tetracyclic structure, but the specific molecular features required for these activities are not fully understood.

The dimethylamino group at the C4 position is crucial for antimicrobial activity; chemically modified tetracyclines that lack this group are non-antimicrobial but retain their MMP-inhibiting properties. nih.gov Because Isochlortetracycline is a structural isomer of Chlortetracycline but lacks its antibiotic effect, it represents a naturally occurring molecular probe. It can be used in research to dissect the structure-activity relationships of these non-antimicrobial effects. By comparing the activity of CTC with that of ICTC in assays for MMP inhibition or anti-inflammatory response, researchers could identify the precise structural configurations necessary for these beneficial actions, potentially guiding the design of new, non-antibiotic drugs. researchgate.net

Computational Approaches for Predicting Environmental Behavior and Biological Impact of Transformation Products

Predicting the environmental fate and potential toxicity of antibiotic transformation products like Isochlortetracycline is a significant challenge, especially given the lack of experimental data and analytical standards for many of these compounds. rsc.org In silico, or computational, approaches offer powerful tools to bridge this knowledge gap.

These models can predict various aspects of a molecule's behavior:

Degradation Pathways: Software can simulate the likely transformation pathways of a parent compound under different environmental conditions (e.g., hydrolysis, photolysis), helping to identify potential degradation products that should be targeted for analysis. researchgate.netmdpi.com

Physicochemical Properties: Models can estimate properties relevant to environmental fate, such as lipophilicity (logP), solubility, and dissociation constants (pKa), which influence how a compound moves through and persists in the environment. nih.gov

Kinetics and Fate Modeling: Mathematical models using ordinary differential equations can predict the concentration of parent antibiotics and their transformation products over time in specific environments, such as an anaerobic digester. biorxiv.orgelsevierpure.com One study successfully modeled the equilibrium and kinetics of CTC's transformation into its epimers and ICTC in swine manure. elsevierpure.com

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models predict the toxicity of a chemical based on its structure. nih.govslu.se These can be used to estimate the ecotoxicological effects of transformation products on organisms like algae and water fleas and to assess risks such as mutagenicity. nih.govnih.gov

By integrating experimental data with computational modeling, researchers can build a more complete picture of the environmental behavior and biological impact of compounds like Isochlortetracycline. mdpi.com

Table 3: Computational Approaches in Environmental Assessment

| Computational Approach | Application | Example |

|---|---|---|

| Kinetic Modeling | Predicts concentrations of substances over time in a specific system. | Modeling the fate of CTC and its transformation products in anaerobic digestion of manure. elsevierpure.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity (e.g., toxicity) based on chemical structure. | Estimating the ecotoxicological effect concentrations of antimicrobial transformation products. slu.se |

| Density Functional Theory (DFT) | Provides insights into molecular structure and reactivity to predict degradation mechanisms. | Investigating degradation mechanisms of antibiotics like ceftriaxone. researchgate.net |

| Predictive Toxicology Software | Flags structural alerts for potential toxicities like mutagenicity or carcinogenicity. | Assessing the risks of pharmaceutical transformation products from wastewater treatment. rsc.org |

Implications for Environmental Risk Assessment Methodologies Considering Transformation Products

The widespread occurrence of antibiotic transformation products (TPs), such as Isochlortetracycline, has significant implications for environmental risk assessment (ERA). Traditional ERAs have often focused solely on the parent antibiotic, which can lead to an underestimation of the total environmental risk. nih.govnih.gov

Recent research has demonstrated that:

TPs are Prevalent: In aquatic environments and wastewater treatment plants, the cumulative concentrations of TPs can be higher than those of the parent compounds. nih.gov

Contribution to Antibiotic Resistance: Certain TPs, particularly from tetracyclines, are predicted to contribute to the selection of antibiotic resistance in the environment. slu.se

These findings underscore the critical need to evolve ERA methodologies. Future assessments must adopt a more holistic approach that includes major transformation products. This involves identifying relevant TPs, understanding their formation and fate, and characterizing their specific toxicological profiles. acs.org

Regulatory bodies and industry alliances are increasingly recognizing this need. The inclusion of TPs in risk assessments is crucial for developing effective environmental monitoring programs and mitigation strategies to protect ecosystems and human health from the full spectrum of antibiotic-related pollution. nih.govmdpi.com

Q & A

Q. How can isochlortetracycline (ICTC) be distinguished from other tetracycline derivatives in mixtures?

Methodological Answer: Under mildly alkaline conditions, chlortetracycline converts to ICTC, which exhibits fluorescence due to structural rearrangements. Demethylchlortetracycline and tetracycline lack the steric configuration (bulky groups at carbons 6 and 7) required for this reaction. Differential spectral analysis can exploit these reactivity differences to quantify ICTC in mixtures . Acid degradation studies further aid differentiation, as demethylchlortetracycline resists acid dehydration better than tetracycline or chlortetracycline .

Q. What are the stability considerations for ICTC in experimental storage and handling?

Methodological Answer: ICTC is sensitive to acidic conditions but stable under mild alkalinity. Storage should avoid low pH buffers, as acid promotes dehydration to anhydro derivatives. For long-term stability, lyophilized ICTC in neutral or alkaline buffers (pH 7–9) at -20°C is recommended. Analytical validation via HPLC/MS/MS with spiked controls can monitor degradation .

Q. How does ICTC form as a degradation product in environmental matrices?

Methodological Answer: ICTC arises from chlortetracycline degradation under thermal or alkaline conditions. In environmental studies, sample preparation must include solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate ICTC from water or soil. Quantification via HPLC/MS/MS using transitions m/z 479→444 and 479→154 ensures specificity, with detection limits as low as 5 ng/L .

Advanced Research Questions

Q. How can capillary electrophoresis (CE) methods be optimized for ICTC analysis when precision issues arise?

Methodological Answer: Precision challenges in CE often stem from buffer composition or instrument variability. For ICTC, use an internal standard (IS) with similar electrophoretic mobility but distinct spectral properties. Avoid methanol-containing buffers unless rigorously pH-adjusted (e.g., pH 10.35 ± 0.02). Inter-laboratory validation should include standardized protocols for EDTA chelation and voltage gradients to reduce migration time variability .

Q. What experimental design principles apply to assessing ICTC’s agricultural efficacy, such as in sugarcane ripening?

Methodological Answer: Field trials should test ICTC application (1–10 lb/acre) 2–10 weeks pre-harvest. Use randomized block designs with controls to account for soil and climate variability. Measure sucrose yield via polarimetry and non-sucrose components (e.g., polysaccharides) using HPLC. Include non-ionic surfactants (0.1–2%) in aqueous formulations to enhance leaf penetration .

Q. How can contradictory findings about ICTC’s bioactivity be reconciled?

Methodological Answer: While ICTC lacks direct antibacterial activity due to structural changes from chlortetracycline, its agricultural effects (e.g., increased sucrose yield) suggest indirect mechanisms, such as modulating plant stress responses. Use transcriptomic or metabolomic profiling to identify pathways influenced by ICTC. Bioactivity assays should employ plant cell cultures or field models rather than microbial susceptibility tests .

Q. What statistical approaches are critical for analyzing ICTC’s environmental persistence across heterogeneous samples?

Methodological Answer: Use multivariate regression to correlate ICTC concentrations with factors like pH, temperature, and organic matter. Non-detects (e.g., values below HPLC/MS/MS detection limits) require censored data methods (e.g., Kaplan-Meier estimation). Spatial variability in water or soil samples necessitates geostatistical tools like kriging .

Methodological Challenges and Solutions

Q. How can ICTC be quantified in complex matrices with co-eluting tetracycline derivatives?

Methodological Answer: Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to resolve ICTC from isomers like 4-epi-ICTC. Column selection is critical: a C18 column with 1.7 µm particles and 0.1% formic acid in mobile phases improves peak separation. Confirm identity via fragmentation patterns and retention time matching with certified standards .

Q. What validation parameters are essential for ICTC analytical methods in regulatory compliance?